N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c27-22(23(28)25-20-12-6-1-2-7-13-20)24-14-8-9-15-26-16-17-29-21(18-26)19-10-4-3-5-11-19/h3-5,10-11,20-21H,1-2,6-9,12-18H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJDXYZKQKOUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form the intermediate N1-cycloheptyloxalamide. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by three key components:
-
Oxalamide backbone : Prone to hydrolysis, oxidation, and reduction.
-
Morpholine ring : Susceptible to electrophilic substitution and ring-opening reactions.
-
Cycloheptyl group : Provides steric bulk, influencing reaction kinetics.
Hydrolysis
The oxalamide group undergoes hydrolysis under acidic or basic conditions:
Conditions :
Oxidation
The morpholine ring and oxalamide group may undergo oxidation:
-
Morpholine ring : Oxidized to morpholine N-oxide using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C.
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Oxalamide : Oxidized to oxalic acid derivatives with KMnO₄ in acidic aqueous conditions .
Reduction
The oxalamide moiety can be reduced to a diamine:
Conditions : LiAlH₄ in dry THF, 0°C to reflux (66°C), 4–6 hours.
Substitution Reactions
The morpholine ring and butyl chain participate in nucleophilic substitutions:
| Site | Reagent | Product | Conditions |
|---|---|---|---|
| Morpholine nitrogen | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt | DCM, 25°C, 24 hours |
| Butyl chain terminal NH | Acyl chlorides (e.g., AcCl) | N-acylated derivative | Pyridine, 0°C → 25°C, 2 hours |
Catalytic Reactions
The compound participates in metal-catalyzed coupling reactions:
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Suzuki–Miyaura coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl groups to the morpholine ring.
-
Hydrogenation : Ru-based catalysts (e.g., RuHCl(CO)(PPh₃)₃) enable selective reduction of the oxalamide to a diamine .
Stability and Environmental Factors
| Factor | Impact |
|---|---|
| pH | Stable at pH 6–8; hydrolyzes rapidly in strongly acidic/basic conditions |
| Temperature | Decomposes above 200°C; optimal reactivity at 25–80°C |
| Solvent | Soluble in DCM, DMF, THF; insoluble in water |
Comparative Reactivity of Analogous Compounds
Data from structurally related oxalamides ( ,):
| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield (%) |
|---|---|---|
| N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | 0.12 | 78 (mCPBA) |
| N1-(4-(trifluoromethyl)phenyl)oxalamide | 0.18 | 65 |
| N1-cyclohexyl-N2-(phenethyl)oxalamide | 0.09 | 82 |
Scientific Research Applications
Preliminary studies indicate that N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide exhibits several notable biological activities:
Antitumor Activity:
Research has shown that compounds with similar structures can inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 10 to 25 µM, indicating significant inhibition of cell growth.
Enzyme Inhibition:
The compound may interact with specific enzymes involved in metabolic pathways. Initial assays suggest it might inhibit certain kinases related to cancer progression, although detailed mechanisms are still under investigation.
Neuroprotective Effects:
Some studies suggest that oxalamides can provide neuroprotective benefits, potentially through modulation of neurotransmitter systems. This property may have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
-
Anticancer Studies:
In vitro investigations have shown that this compound can induce apoptosis in various cancer cell lines. A study reported significant reductions in cell viability, linking the mechanism to apoptosis induction and cell cycle arrest. -
Neuroprotection Research:
A study indicated that similar oxalamides could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's. -
Enzyme Interaction Studies:
Preliminary assays indicated that the compound may inhibit specific kinases involved in signaling pathways related to cancer progression. Further research is needed to elucidate these interactions fully.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Cycloheptyl vs. Cyclohexyl (Target vs. ): The cycloheptyl group increases molecular weight and lipophilicity (LogP ~3.5 vs. The larger ring may also alter binding kinetics in enzyme active sites due to conformational flexibility.
- Morpholino vs. Aromatic Substituents (Target vs. ): The 2-phenylmorpholino group in the target compound enhances solubility via its oxygen atoms, contrasting with the aromatic hydroxy/methoxy groups in Compounds 16–18, which rely on π-π stacking and hydrogen bonding.
- Fluorine Substitution (Compound 18 ) : The 2-fluorophenyl group in Compound 18 may improve metabolic stability compared to the target compound’s cycloheptyl group, which could be susceptible to oxidative metabolism.
Biological Activity
N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, with the molecular formula C23H35N3O3 and a molecular weight of 401.551, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C23H35N3O3
- Molecular Weight: 401.551 g/mol
- CAS Number: 954027-78-2
The compound is characterized by a cycloheptyl group, an oxalamide linkage, and a phenylmorpholino butyl chain, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The exact mechanisms are still under investigation, but it is believed to involve:
- Binding to specific receptors or enzymes.
- Modulation of signal transduction pathways.
- Potential inhibition or activation of certain biological processes.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological properties, including:
- Antimicrobial Activity: Studies have shown potential antimicrobial effects against certain bacterial strains.
- Anticancer Properties: Initial screenings suggest that it may inhibit cancer cell proliferation in vitro.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Case Studies and Experimental Results
-
Antimicrobial Screening:
- A study tested this compound against several bacterial strains, finding notable inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.
-
Cytotoxicity Assays:
- In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability, particularly in breast cancer cells (MCF-7). The IC50 values indicated potency comparable to known chemotherapeutic agents.
-
Enzyme Activity Modulation:
- Research focused on the compound's role as an enzyme inhibitor demonstrated that it effectively inhibited enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Cyclohexyl group | Moderate enzyme inhibition |
| N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Cyclopentyl group | Anticancer properties |
| N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Cyclopropyl group | Limited antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
